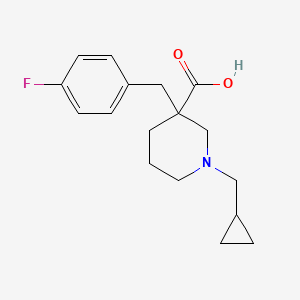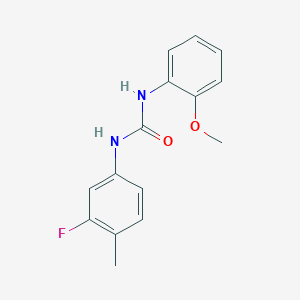![molecular formula C21H22N2O2 B5325604 (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE](/img/structure/B5325604.png)
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a propenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the formation of the propenamide backbone through a condensation reaction between an appropriate amine and a propenoic acid derivative. Subsequent steps involve the introduction of phenyl groups through Friedel-Crafts acylation or alkylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques, including high-performance liquid chromatography (HPLC) and distillation, to achieve the desired product quality.
化学反応の分析
Types of Reactions
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogens (Cl~2~, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Bromomethyl methyl ether: This compound, used in various synthetic applications, shares some structural similarities with (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups and the propenamide backbone, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFYKGXVQGSMM-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride](/img/structure/B5325537.png)
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)

![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)


![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-FLUOROBENZAMIDE](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)
